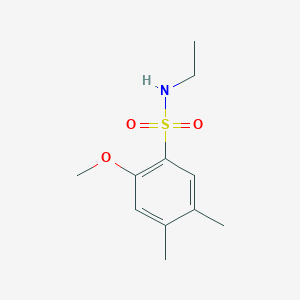
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMSO2-3MP and has a molecular formula of C11H15Cl2NO3S.
Mecanismo De Acción
The exact mechanism of action of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide is not yet fully understood. However, studies have shown that this compound inhibits the growth of bacteria and fungi by disrupting their cell membrane integrity. This disruption leads to the leakage of intracellular contents, ultimately resulting in cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not have any significant biochemical or physiological effects on humans. However, further studies are needed to fully understand the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide. One potential direction is to explore its potential as a drug candidate for the treatment of bacterial and fungal infections. Another direction is to investigate its potential as a starting material for the synthesis of novel drugs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its long-term effects on human health.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. Its low toxicity and high stability make it an attractive candidate for research purposes. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Métodos De Síntesis
The synthesis of 4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide involves the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography to obtain pure DMSO2-3MP.
Aplicaciones Científicas De Investigación
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide has potential applications in various scientific research fields. One of the major applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of novel drugs. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C11H15Cl2NO3S |
|---|---|
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
4,5-dichloro-N-(3-methoxypropyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-8-6-9(12)10(13)7-11(8)18(15,16)14-4-3-5-17-2/h6-7,14H,3-5H2,1-2H3 |
Clave InChI |
BUYQAUNKMRVXJL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
SMILES canónico |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2,4-Dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B225480.png)
![N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B225510.png)
![5-chloro-N-[3-(dimethylamino)propyl]-2-methoxybenzenesulfonamide](/img/structure/B225513.png)




